molecular formula C7H4BrNO B1288781 4-Bromobenzo[D]oxazole CAS No. 217326-65-3

4-Bromobenzo[D]oxazole

Cat. No.: B1288781
CAS No.: 217326-65-3
M. Wt: 198.02 g/mol
InChI Key: WFIQVHAZXAORPG-UHFFFAOYSA-N
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Description

4-Bromobenzo[D]oxazole is a heterocyclic aromatic organic compound that contains both nitrogen and oxygen atoms within its structure. It is a derivative of benzoxazole, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzo[D]oxazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminophenol with 4-bromobenzoyl chloride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminophenol and 4-bromobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

    Product Formation: The cyclization reaction results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[D]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts such as palladium on carbon (Pd/C) or palladium acetate (Pd(OAc)2) are used along with ligands like triphenylphosphine (PPh3).

Major Products Formed:

    Substitution Reactions: Products include 4-aminobenzo[D]oxazole, 4-thiobenzo[D]oxazole, and 4-alkoxybenzo[D]oxazole.

    Oxidation Reactions: Products include oxidized derivatives of the oxazole ring.

    Coupling Reactions: Products include biaryl or diaryl derivatives with extended conjugation.

Scientific Research Applications

4-Bromobenzo[D]oxazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[D]oxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

4-Bromobenzo[D]oxazole can be compared with other similar compounds, such as:

    Benzoxazole: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.

    4-Chlorobenzo[D]oxazole: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

    4-Fluorobenzo[D]oxazole: Contains a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIQVHAZXAORPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617132
Record name 4-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217326-65-3
Record name 4-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a literature procedure (Org. Prep. & Proc. Int. 22(5), 613 (1990)), a solution of 2-amino-3-bromophenol (800 mg, 4.25 mmol) and trimethylformate (0.685 mL, 6.25 mmol) in methanol (1.25 mL) was treated with concentrated hydrochloric acid (0.01 mL). The flask was fitted with a short path distillation apparatus. The temperature of the solution was slowly raised to 90° C. and maintained until the methanol had finished distilling. Upon cooling, the residue crystallized and was dissolved in diethyl ether (70 mL). This solution was successively washed with 5% sodium hydroxide solution and water and dried over anhydrous magnesium sulfate. After filtering, the solvents were removed by rotoevaporation and the residue was purified by flash column chromatography on silica gel eluted with 20% ethyl acetate in hexanes to yield the title compound (550 mg, 65% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
trimethylformate
Quantity
0.685 mL
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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